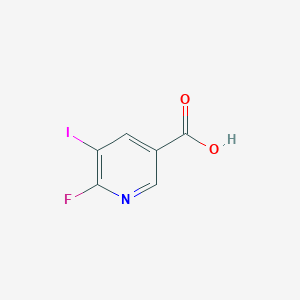
6-Fluoro-5-iodonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-5-iodonicotinic acid is a heterocyclic organic compound that belongs to the class of fluorinated nicotinic acids This compound is characterized by the presence of both fluorine and iodine atoms attached to the pyridine ring, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-iodonicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where nicotinic acid is treated with fluorinating and iodinating agents under controlled conditions. For instance, the reaction can be carried out using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and iodine monochloride (ICl) as the iodinating agent in the presence of a suitable solvent .
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining environmental safety standards .
Análisis De Reacciones Químicas
Types of Reactions: 6-Fluoro-5-iodonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products:
Substitution Products: Depending on the nucleophile, products like azido or thiocyanato derivatives can be formed.
Coupling Products: Biaryl compounds are typically obtained from Suzuki-Miyaura coupling reactions.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones can be produced.
Aplicaciones Científicas De Investigación
6-Fluoro-5-iodonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-5-iodonicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: The presence of fluorine and iodine atoms can enhance the compound’s ability to participate in halogen bonding, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
5-Fluoronicotinic Acid: Similar in structure but lacks the iodine atom, making it less reactive in certain coupling reactions.
6-Iodonicotinic Acid: Lacks the fluorine atom, which affects its electronic properties and reactivity.
6-Fluoro-5-chloronicotinic Acid: Contains chlorine instead of iodine, resulting in different reactivity and applications.
Uniqueness: 6-Fluoro-5-iodonicotinic acid stands out due to the combined presence of both fluorine and iodine atoms, which imparts unique electronic and steric properties. This dual halogenation enhances its reactivity and makes it a valuable compound in various synthetic and research applications.
Propiedades
Fórmula molecular |
C6H3FINO2 |
|---|---|
Peso molecular |
267.00 g/mol |
Nombre IUPAC |
6-fluoro-5-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) |
Clave InChI |
BCVGHMNXDFBILH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1I)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















